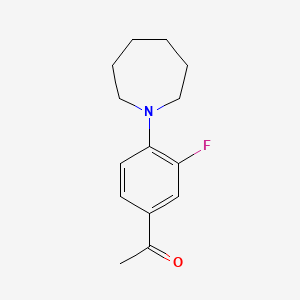
1-(4-Azepan-1-YL-3-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Azepan-1-YL-3-fluorophenyl)ethanone is a chemical compound with the molecular formula C14H18FNO and a molecular weight of 235.30 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered azepane ring attached to a fluorophenyl group through an ethanone linker . The exact 3D structure would require more sophisticated analysis like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The predicted physical and chemical properties of this compound are as follows :Aplicaciones Científicas De Investigación
Hydrogen-Bonding Patterns
1-(4-Azepan-1-YL-3-fluorophenyl)ethanone and its analogues demonstrate intriguing hydrogen-bonding patterns. These patterns are characterized by intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. This aspect is crucial in understanding the molecular structure and interactions within crystal structures (Balderson et al., 2007).
Antimicrobial Activity
There is research indicating the potential antimicrobial activity of compounds synthesized from this compound. This includes the synthesis of novel compounds characterized by NMR and Mass spectra, which were evaluated for their antimicrobial properties (Nagamani et al., 2018).
Synthesis and Application in Chemokine Receptor Antagonism
This compound is utilized in the synthesis of intermediates for chemokine receptor antagonists. This includes its role in the production of enantiomerically pure substances used in the study of chiral recognition and as components in antimalarial drugs and treatments for Alzheimer's disease (ChemChemTech, 2022).
Molecular Docking Studies
Molecular docking studies using derivatives of this compound have shown that these compounds might exhibit inhibitory activity against specific proteins and act as anti-neoplastic agents. This is crucial for understanding the potential therapeutic applications of these compounds (Mary et al., 2015).
Protein Kinase B Inhibition
Novel azepane derivatives, including those related to this compound, have been evaluated for their inhibition of protein kinase B, which is significant in the development of therapeutic agents (Breitenlechner et al., 2004).
Propiedades
IUPAC Name |
1-[4-(azepan-1-yl)-3-fluorophenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-11(17)12-6-7-14(13(15)10-12)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTOLWYDSXKUOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCCCC2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

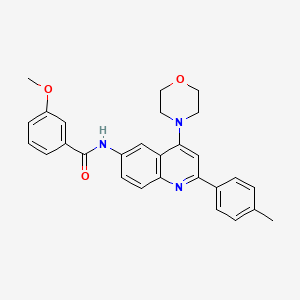
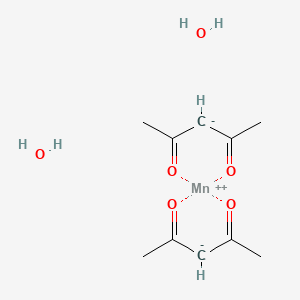
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405032.png)
![Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2-ethoxyanilino)carbonyl]amino}benzenecarboxylate](/img/structure/B2405033.png)
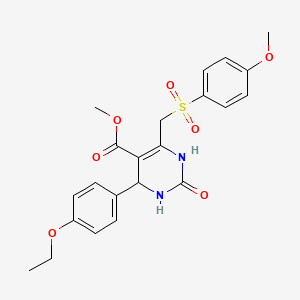
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2405037.png)
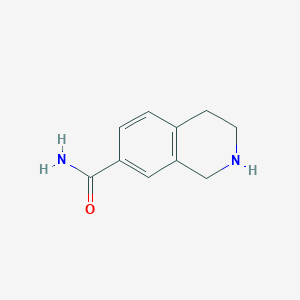
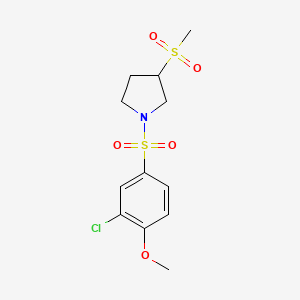
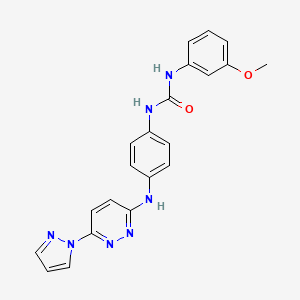
![2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2405044.png)
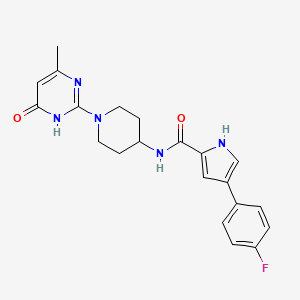
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2405047.png)
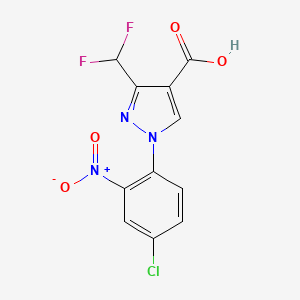
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2405052.png)